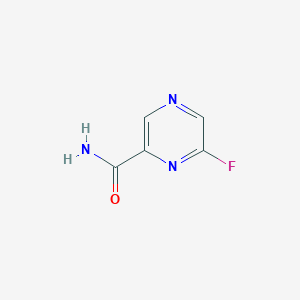

6-fluoro-3-hidroxipirazina-2-carboxamida

Descripción general

Descripción

6-Fluoro-pyrazine-2-carboxylic acid amide is a useful research compound. Its molecular formula is C5H4FN3O and its molecular weight is 141.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Fluoro-pyrazine-2-carboxylic acid amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-pyrazine-2-carboxylic acid amide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibidor de la ARN polimerasa

6-fluoro-3-hidroxipirazina-2-carboxamida, comercialmente denominada favipiravir, ha demostrado tener una potente actividad inhibitoria contra los virus de ARN in vitro e in vivo . Esto la convierte en un compuesto valioso en la investigación y el tratamiento de enfermedades causadas por virus de ARN.

Síntesis de fármacos

El compuesto puede sintetizarse mediante un proceso de cuatro pasos que implica amidación, nitrificación, reducción y fluoración . Este proceso de síntesis podría ser de interés en la investigación farmacéutica y el desarrollo de fármacos.

Estudios de estructura cristalina

Se ha informado la estructura cristalina de this compound . El estudio de esta estructura podría proporcionar información sobre las propiedades físicas y químicas del compuesto, y cómo interactúa con otras moléculas.

Estudios de enlace de hidrógeno

La molécula de this compound es casi plana y el enlace de hidrógeno intramolecular O−H ••• O forma un anillo de 6 miembros . Esta característica puede ser útil en estudios que se centran en el enlace de hidrógeno y sus efectos sobre la estructura molecular y la reactividad.

Interacciones de apilamiento π-π

En el cristal, las moléculas de this compound se empaquetan regidas por enlaces de hidrógeno e interacciones de apilamiento . Esta característica puede ser de interés en campos de investigación como la química supramolecular, donde las interacciones de apilamiento π-π juegan un papel crucial.

Mecanismo De Acción

Target of Action

The primary target of 6-fluoropyrazine-2-carboxamide is the TGR5 receptor . TGR5, also known as GPBAR1, is a G-protein-coupled receptor that is widely expressed in many tissues including the gall bladder, liver, intestine, pancreas, and spleen . It is emerging as an important and promising target for the treatment of non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .

Mode of Action

6-fluoropyrazine-2-carboxamide acts as an RNA polymerase inhibitor . It has been shown to have potent inhibitory activity against RNA viruses in vitro and in vivo . The compound interacts with its target, the RNA polymerase, and inhibits its function, thereby preventing the replication of RNA viruses .

Biochemical Pathways

The activation of TGR5 by 6-fluoropyrazine-2-carboxamide has been reported to induce glucagon-like peptide-1 (GLP-1) secretion, leading to improved glucose metabolism and energy homeostasis . Activation of TGR5 can also increase cyclic adenosine monophosphate (cAMP) levels, which is recognized as an important intracellular signaling cascade .

Pharmacokinetics

The compound’s potent inhibitory activity against rna viruses suggests that it may have good bioavailability .

Result of Action

The result of the action of 6-fluoropyrazine-2-carboxamide is the inhibition of RNA polymerase, which leads to the prevention of RNA virus replication . This can have significant effects at the molecular and cellular levels, potentially leading to the control of viral infections .

Análisis Bioquímico

Biochemical Properties

6-Fluoro-pyrazine-2-carboxylic acid amide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of certain enzymes involved in metabolic pathways . The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to changes in the metabolic flux and levels of metabolites within the cell.

Cellular Effects

The effects of 6-Fluoro-pyrazine-2-carboxylic acid amide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to alter the expression of genes involved in the stress response, leading to changes in cellular metabolism and function. Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules.

Molecular Mechanism

The molecular mechanism of action of 6-Fluoro-pyrazine-2-carboxylic acid amide involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to the active site of an enzyme, inhibiting its activity and thereby altering the metabolic pathway it is involved in. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Dosage Effects in Animal Models

The effects of 6-Fluoro-pyrazine-2-carboxylic acid amide vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a biological response. High doses of the compound can lead to toxicity, affecting various organs and systems within the animal.

Metabolic Pathways

6-Fluoro-pyrazine-2-carboxylic acid amide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways . For example, it can inhibit the activity of enzymes involved in the synthesis of nucleotides, leading to changes in the levels of these important metabolites. Additionally, it can affect the metabolic flux, altering the flow of metabolites through the pathway.

Transport and Distribution

The transport and distribution of 6-Fluoro-pyrazine-2-carboxylic acid amide within cells and tissues are mediated by various transporters and binding proteins . These interactions can influence the localization and accumulation of the compound within specific cellular compartments. For instance, the compound may be transported into the cell via specific transporters and then bind to intracellular proteins, affecting its distribution and activity.

Subcellular Localization

The subcellular localization of 6-Fluoro-pyrazine-2-carboxylic acid amide is crucial for its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological activity. For example, localization to the nucleus may allow the compound to interact with transcription factors and influence gene expression.

Propiedades

IUPAC Name |

6-fluoropyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN3O/c6-4-2-8-1-3(9-4)5(7)10/h1-2H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWULEHIEUIJINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

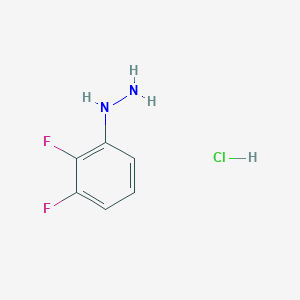

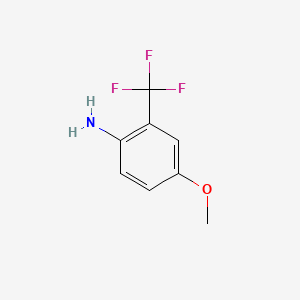

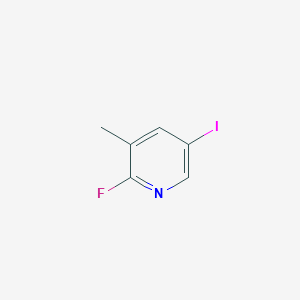

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)

![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)

![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)

![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)

![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)